Cas no 226410-12-4 (1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester)

Technical Introduction: 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester is a pyrrole derivative with a molecular formula of C₇H₈ClNO₂. This compound features a chloro and methyl substitution at the 3- and 4-positions of the pyrrole ring, respectively, along with a methyl ester group at the 2-position. Its structural modifications enhance reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ester functionality improves solubility and handling, while the chloro and methyl groups contribute to steric and electronic tuning for further functionalization. Suitable for use in cross-coupling reactions and heterocyclic chemistry, this compound offers versatility in synthetic applications.
1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester structure
226410-12-4 structure
Product Name:1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester
CAS No:226410-12-4
MF:C7H8ClNO2
MW:173.6
CID:5411841
PubChem ID:21673764
Update Time:2025-06-10

1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester
    • methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate
    • F89202
    • DKLRQCJNRVZCII-UHFFFAOYSA-
    • 226410-12-4
    • InChI=1/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3
    • SCHEMBL16236707
    • Inchi: 1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3
    • InChI Key: DKLRQCJNRVZCII-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C(Cl)=C1C(OC)=O

Computed Properties

  • Exact Mass: 173.0243562g/mol
  • Monoisotopic Mass: 173.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.1Ų

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1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester Related Literature

Additional information on 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester

Introduction to 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester (CAS No. 226410-12-4) and Its Emerging Applications in Chemical Biology

1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester, identified by the chemical identifier CAS No. 226410-12-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the pyrrole derivatives family, which is well-documented for its broad spectrum of biological activities. The presence of both chloro and methyl substituents on the pyrrole ring introduces additional functional diversity, making it a promising candidate for further exploration in drug discovery and molecular research.

The methyl ester functionality at the 2-position of the pyrrole ring not only enhances solubility but also modulates reactivity, allowing for versatile chemical modifications. Such modifications are crucial in medicinal chemistry for optimizing bioavailability, binding affinity, and metabolic stability. The 3-chloro substituent, in particular, is a key feature that can participate in various hydrogen bonding interactions and electronic effects, influencing the compound’s overall pharmacological profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrrole derivatives. These compounds have shown promise in various therapeutic areas, including oncology, anti-inflammatory diseases, and neurodegenerative disorders. The structural motif of 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester aligns well with this trend, as it combines multiple pharmacologically relevant features into a single molecule.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The pyrrole core is a common structural element in many bioactive molecules, and modifications to this core can lead to significant changes in biological activity. For instance, studies have demonstrated that pyrrole derivatives can interact with biological targets such as enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-stacking effects. The specific arrangement of substituents in 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester may therefore enhance its ability to bind to these targets with high affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester with high precision. These computational studies have revealed that the chloro and methyl groups play critical roles in stabilizing interactions with biological targets. For example, the chloro group may engage in electrostatic interactions with positively charged residues, while the methyl group could provide hydrophobic stabilization. Such insights are invaluable for designing next-generation derivatives with improved pharmacological properties.

The synthesis of 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include functionalization of the pyrrole ring at the 3-position followed by esterification at the 2-position. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in downstream applications such as biochemical assays and drug screening campaigns.

In addition to its synthetic significance, 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester has been explored in several preclinical studies as a potential therapeutic agent. These studies have focused on evaluating its activity against various disease models, including cancer cell lines and inflammatory conditions. Preliminary results suggest that this compound exhibits inhibitory effects on certain enzymes and pathways implicated in disease progression. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The growing interest in heterocyclic compounds like 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester underscores their importance as building blocks for drug discovery. The ability to modify these molecules in multiple ways allows chemists to fine-tune their properties for specific applications. As our understanding of biological systems continues to expand, compounds such as this one will undoubtedly play a pivotal role in developing innovative treatments for human diseases.

Future directions for research on 1H-Pyrrole-2-carboxylic acid, 3-chloro-4-methyl-, methyl ester may include exploring its derivatives with enhanced bioavailability or improved selectivity towards specific biological targets. Additionally, investigating its potential role as an intermediate in larger synthetic schemes could open up new avenues for molecular construction. The integration of experimental data with computational modeling will continue to be essential for optimizing these compounds and translating them into viable therapeutic agents.

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